2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-14-23-20-17(12-22-26(20)2)21(24-14)27-9-7-15(8-10-27)13-28-19(29)11-16-5-3-4-6-18(16)25-28/h11-12,15H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTJHGDCLZSJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression, potentially leading to apoptosis within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a hexahydrocinnolinone moiety with a pyrazolo[3,4-d]pyrimidine derivative. The presence of these functional groups is believed to contribute to its biological efficacy.
Research indicates that compounds related to pyrazolo[3,4-d]pyrimidines often act as kinase inhibitors , which play crucial roles in various cellular processes such as proliferation and differentiation. The specific activity of the compound may involve:
- Inhibition of Protein Kinase C (PKC) : PKC is implicated in signaling pathways that control cell growth and survival. Inhibition of PKC can lead to reduced tumor growth and improved outcomes in cancer therapies .
- Targeting Phosphoinositide 3-Kinase (PI3K) : This pathway is critical in cancer biology and metabolic diseases. Inhibitors of PI3K have shown promise in treating inflammatory and autoimmune diseases .
Therapeutic Potential
The compound has been investigated for its potential applications in treating:
- Cancer : Due to its ability to inhibit key signaling pathways involved in tumor growth.
- Diabetes-related Complications : Similar compounds have shown efficacy against diabetic nephropathy and retinopathy .
Case Studies
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of the compound:
- Selectivity : The compound demonstrates selectivity towards specific kinases which enhances its therapeutic index while minimizing off-target effects .
- Efficacy : In vitro studies have shown that it can effectively reduce cellular viability in various cancer cell lines at micromolar concentrations.
- Synergistic Effects : When combined with other therapeutic agents, the compound has shown enhanced efficacy due to synergistic mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The Target Compound’s unique combination of pyrazolo-pyrimidine and cinnolinone distinguishes it from related derivatives. Below is a comparative analysis:
Table 1: Core Structure and Substituent Comparison
Substituent Effects on Physicochemical Properties
- Methyl Groups (1,6-dimethyl) : The Target Compound’s 1,6-dimethyl substitution on the pyrazolo-pyrimidine core likely increases lipophilicity compared to unmethylated analogs (e.g., A4 in ) . This could enhance membrane permeability but reduce aqueous solubility.
- Piperidin-4-ylmethyl Linkage : Similar to compounds in and , the piperidine moiety may improve metabolic stability by reducing oxidative degradation .
- Cinnolinone vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can intermediates be validated?
- Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, such as coupling alkyl/aryl halides or isocyanates with intermediates under controlled conditions. For example, compound intermediates can be synthesized by reacting pyrazolo-pyrimidine precursors with piperidine derivatives in dry acetonitrile, followed by recrystallization (acetonitrile is a common solvent for purification) . Validation includes IR and ¹H NMR spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ in IR) and structural integrity (e.g., methyl group protons at δ 2.5–3.0 ppm in ¹H NMR) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Orthogonal techniques are recommended:
- Chromatography : HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) to assess purity .
- Spectroscopy : ¹H/¹³C NMR for structural elucidation and XRPD (X-ray powder diffraction) to confirm crystalline forms, as demonstrated in analogous pyrazolo-pyrimidine salts .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?
- Methodological Answer :
- Functional Group Modifications : Introduce substituents at the pyrazolo-pyrimidine core (e.g., methyl, fluoro, or chloro groups) to assess impact on target binding. For example, fluorination at specific positions may enhance metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes), guided by structural analogs like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Biological Assays : Pair computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cytotoxicity profiling .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or stability profiles?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, temperature gradients) and analytical calibration .
- Heterogeneity Analysis : Investigate polymorphic forms via XRPD, as differing crystalline structures (e.g., hydrochloride salts vs. free bases) can alter solubility and activity .
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives) to identify trends in substituent effects .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to predict absorption, metabolism, and toxicity. For instance, logP calculations can guide solubility improvements via hydrophilic substituents .
- Dynamic Simulations : Molecular dynamics (e.g., GROMACS) to simulate blood-brain barrier penetration or plasma protein binding, leveraging structural data from analogs like pyrido[1,2-a]pyrimidin-4-one derivatives .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Apply Quality by Design (QbD) principles, varying parameters like reaction time, solvent volume, and catalyst loading in Design of Experiments (DoE) frameworks .
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, to track intermediate formation in real time .
- Green Chemistry : Substitute hazardous solvents (e.g., dichloromethane) with alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) .
Data Analysis and Validation
Q. How should researchers approach batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Statistical Control : Implement control charts (e.g., Shewhart charts) for critical quality attributes (CQAs) like purity and yield .
- Root Cause Analysis : Use fishbone diagrams to identify variability sources (e.g., raw material impurities, humidity fluctuations) .
Q. What protocols ensure robust validation of biological activity data?
- Methodological Answer :
- Blinded Experiments : Conduct assays in triplicate with independent researchers preparing test solutions to reduce bias .
- Reference Standards : Use pharmacopeial-grade reference materials (e.g., USP-certified compounds) for calibration .
Theoretical Frameworks
Q. How can researchers integrate this compound into broader mechanistic or pharmacological theories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
